N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2.ClH/c1-2-23-13-10-17-18(14-23)28-20(21-17)22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-4-3-5-12-24;/h6-9H,2-5,10-14H2,1H3,(H,21,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXTPVSORIVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a thiazolo-pyridine moiety with a piperidinesulfonamide group. Its molecular formula is C17H24ClN3O2S, and it is typically encountered in its hydrochloride form. The presence of the thiazolo-pyridine ring is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial properties. For instance, derivatives of thiazolo-pyridine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have been reported to have IC50 values indicating strong inhibition . Furthermore, the thiazolo-pyridine derivatives are known to inhibit urease, an enzyme associated with the pathogenesis of certain infections .
Anticancer Potential
The anticancer potential of this compound is also noteworthy. Research has suggested that thiazolo-pyridine derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell growth and survival .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound's structure allows it to bind effectively to target enzymes like AChE and urease.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Similar compounds have shown antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo-pyridine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities through in vitro assays. The results indicated that certain modifications enhanced antimicrobial and anticancer activities significantly .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins. These studies help elucidate the interaction dynamics at the molecular level .
- Comparative Analysis : A comparative analysis of several thiazolo-pyridine derivatives showed that structural variations significantly impacted their biological efficacy. For example, modifications at the piperidine ring led to variations in enzyme inhibition potency .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in the substituents on the thiazolo[5,4-c]pyridine core and the benzamide group. These modifications influence molecular weight, solubility, and target binding.
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) may improve metabolic stability but could introduce reactivity concerns.
- Sulfonyl groups (e.g., piperidin-1-ylsulfonyl in the target compound, cyclopropylsulfonyl in ) enhance hydrogen bonding and solubility, critical for target engagement .
Pharmacological Activity Trends
Solubility and Bioavailability
- Hydrochloride salts (e.g., ) improve aqueous solubility, a feature shared with the target compound.
- Piperidinylsulfonyl substituents (target compound) may offer superior solubility compared to tert-butyl () or naphthamide () groups due to polar sulfonyl interactions.
Research Findings and Clinical Relevance
- : The nitroso-substituted analog showed activity in preclinical embolic disease studies, suggesting that modifications at the 5-position are critical for optimizing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
